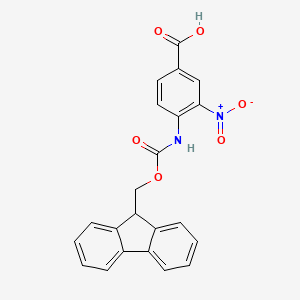

4-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-nitrobenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino group, which is further connected to a nitrobenzoic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-nitrobenzoic acid typically involves the following steps:

Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

Nitration: The benzoic acid moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-nitrobenzoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Piperidine in a suitable solvent like dimethylformamide (DMF).

Major Products Formed

Reduction: 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminobenzoic acid.

Substitution: Free amino group derivatives for peptide synthesis.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1. Chemical Synthesis

Fmoc-NH-3-NO2 is primarily used as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group allows for selective protection of amino groups during the synthesis of peptides and proteins. This method is crucial for the development of peptide-based therapeutics, enabling the construction of complex peptide sequences with high purity and yield.

1.2. Drug Development

The compound's nitro group can enhance biological activity, making it a candidate for further modification in drug development. Research has indicated that derivatives of nitrobenzoic acids exhibit anti-inflammatory and anticancer properties. The ability to modify the Fmoc group and the nitro group opens avenues for creating novel compounds that may target specific biological pathways.

Biochemistry

2.1. Enzyme Inhibition Studies

Fmoc-NH-3-NO2 can serve as a substrate or inhibitor in enzyme assays. Studies have shown that compounds with similar structures can act as inhibitors for various enzymes, including proteases and kinases. This property is valuable for understanding enzyme mechanisms and developing inhibitors that could serve as therapeutic agents.

2.2. Protein Labeling

The Fmoc group is also utilized in protein labeling techniques, allowing researchers to track protein interactions and dynamics within biological systems. By attaching fluorescent tags or other moieties to proteins via Fmoc chemistry, scientists can study cellular processes in real-time.

Materials Science

3.1. Polymer Chemistry

In materials science, Fmoc-NH-3-NO2 has potential applications in the development of functional polymers. The compound can be incorporated into polymer matrices to impart specific functionalities, such as increased thermal stability or enhanced mechanical properties.

3.2. Nanomaterials

Research into nanomaterials has identified that incorporating Fmoc derivatives can lead to improved properties in nanocomposites. These materials are being explored for use in drug delivery systems, where controlled release and targeted delivery are critical.

Mécanisme D'action

The primary mechanism of action of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-nitrobenzoic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization of the amino group.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid .

- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid .

- (1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-fluorocyclohexane-1-carboxylic acid .

Uniqueness

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-nitrobenzoic acid is unique due to its specific combination of the Fmoc protecting group and the nitrobenzoic acid moiety, which allows for selective reactions and applications in peptide synthesis.

Activité Biologique

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-nitrobenzoic acid is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a nitro group, and an amino acid moiety. The biological activity of this compound can be attributed to its interaction with various biological targets, making it a candidate for further research in therapeutic applications.

- Molecular Formula : C₁₉H₁₈N₂O₄

- Molecular Weight : 342.36 g/mol

- CAS Number : 25133591

The biological activity of this compound is primarily linked to its ability to inhibit certain enzymes and modulate signaling pathways. The nitro group in the structure plays a crucial role in its reactivity and interaction with biological targets. Studies suggest that this compound may act as an inhibitor of specific kinases or phosphatases, which are critical in various cellular processes including proliferation and apoptosis.

Biological Activity Data

Case Studies

- Antitumor Effects : In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity, particularly against breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via the caspase pathway, suggesting its potential as a chemotherapeutic agent.

- Enzyme Interaction : Research indicated that this compound selectively inhibits the activity of cyclin-dependent kinases (CDKs). This inhibition leads to cell cycle arrest in the G1 phase, which is critical for preventing uncontrolled cell division.

- Antimicrobial Activity : A recent investigation revealed that this compound exhibited antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell wall synthesis, contributing to its effectiveness as an antimicrobial agent.

Propriétés

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O6/c25-21(26)13-9-10-19(20(11-13)24(28)29)23-22(27)30-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,23,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILWOVZADAHUCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.